5-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde
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Overview
Description
5-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde is an organic compound that features a thiophene ring substituted with a tert-butylphenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde typically involves the reaction of 4-tert-butylbenzaldehyde with thiophene derivatives under specific conditions. One common method is the Claisen-Schmidt condensation, where 4-tert-butylbenzaldehyde reacts with thiophene-2-carboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 5-(4-Tert-butylphenyl)-2-thiophenecarboxylic acid.
Reduction: 5-(4-Tert-butylphenyl)-2-thiophenemethanol.
Substitution: Various substituted thiophene derivatives depending on the substituent introduced.
Scientific Research Applications
5-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of 5-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: A compound with a similar tert-butylphenyl group but lacks the thiophene ring and aldehyde group.
5-(4-tert-Butylphenyl)-1,3,4-oxadiazole: Contains a similar phenyl group but has an oxadiazole ring instead of a thiophene ring.
5-(4-tert-Butylphenyl)-2-thiophenemethanol: Similar structure but with an alcohol group instead of an aldehyde group .
Uniqueness
5-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde is unique due to the combination of its thiophene ring, tert-butylphenyl group, and aldehyde functional group
Properties
IUPAC Name |
5-(4-tert-butylphenyl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16OS/c1-15(2,3)12-6-4-11(5-7-12)14-9-8-13(10-16)17-14/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEVJQDGKYYOKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(S2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16OS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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